N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride)
Description
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide (Desmethyltiapride) is a benzamide derivative structurally related to tiapride hydrochloride, a dopamine D2/D3 receptor antagonist used clinically to manage tic disorders and Tourette Syndrome . Desmethyltiapride differs from tiapride by the absence of a methyl group on the benzamide moiety (2-hydroxy vs. 2-methoxy substitution) .
Key structural features (Figure 1):
- Benzamide core with a 2-hydroxy substituent.
- Methylsulfonyl group at the 5-position.
- Diethylaminoethyl side chain, common in neuroleptic agents.
Properties
CAS No. |
98517-73-8 |
|---|---|
Molecular Formula |
C14H22N2O4S |
Molecular Weight |
314.40 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C14H22N2O4S/c1-4-16(5-2)9-8-15-14(18)12-10-11(21(3,19)20)6-7-13(12)17/h6-7,10,17H,4-5,8-9H2,1-3H3,(H,15,18) |
InChI Key |
SMMXTJMPESFCOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves several steps. One common method includes the reaction of 2-hydroxy-5-(methylsulfonyl)benzoic acid with N,N-diethylaminoethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of N-[2-(Diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter systems, particularly dopamine receptors, which may contribute to its potential therapeutic effects. The compound may also influence other signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural Analogs in Neuropharmacology
Tiapride Hydrochloride
- Structure : 2-methoxy-5-(methylsulfonyl) substitution .
- Pharmacology : Selective dopamine D2/D3 antagonist; LD₅₀ (rat, oral): 4840 mg/kg .
- Clinical Use : Treatment of tic disorders, Tourette Syndrome, and psychiatric conditions .
- Key Difference : Methoxy group in tiapride enhances metabolic stability compared to the hydroxyl group in Desmethyltiapride, which may increase susceptibility to phase II conjugation .
N-(2-Diethylaminoethyl)-4-iodobenzamide (BZA)
Sigma Receptor-Targeting Benzamides
N-[2-(1'-Piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (PIMBA)
- Structure : Piperidinyl side chain and 3-iodo-4-methoxy substitution .
- Pharmacology : Binds σ-1 receptors (Kd = 5.80 nM) in prostate cancer cells (DU-145).
- Therapeutic Potential: Inhibits prostate tumor growth in vitro (IC₅₀ = 12 µM) and enables tumor imaging in vivo .
- Key Difference: Piperidinyl group enhances σ-1 receptor selectivity, while Desmethyltiapride’s diethylaminoethyl chain favors dopamine receptor interaction.
2-Iodo-N-(N-benzylpiperidin-4-yl)-benzamide
Antiarrhythmic Benzamides
Compound A (Class I/III Antiarrhythmic)
- Structure: N-[2-(Diethylamino)ethyl]-N-[2,6-bis(isopropyl)phenyl]-4-(methylsulfonylamino)benzamide .
- Pharmacology : Dual sodium/potassium channel blockade (Class I/III action).
- Key Difference : Bis-isopropylphenyl group confers lipophilicity, enhancing cardiac tissue penetration compared to Desmethyltiapride’s polar hydroxyl group.
Flecainide
Structural and Functional Comparison Table
Research Findings and Implications
- Metabolic Stability : Desmethyltiapride’s hydroxyl group may increase susceptibility to glucuronidation compared to tiapride’s methoxy group, reducing bioavailability .
- Receptor Selectivity: Diethylaminoethyl side chain confers dopamine receptor affinity, whereas piperidinyl/iodo substitutions (e.g., PIMBA, BZA) shift selectivity to sigma receptors .
- Therapeutic Potential: Desmethyltiapride’s structural simplicity makes it a candidate for derivatization in neuropsychiatric drug development, though its efficacy relative to tiapride requires further study .
Biological Activity
Desmethyltiapride, chemically known as N-[2-(diethylamino)ethyl]-2-hydroxy-5-(methylsulfonyl)benzamide, is a derivative of the antipsychotic drug tiapride. It has garnered attention due to its potential biological activities, particularly in neuropharmacology and its effects on various neurotransmitter systems.
- Chemical Formula : C13H18N2O3S
- Molecular Weight : 278.35 g/mol
- CAS Number : 909910-43-6
Desmethyltiapride primarily acts as a selective antagonist of dopamine D2 receptors, which plays a crucial role in modulating dopaminergic transmission. Additionally, it exhibits activity on serotonin receptors, particularly the 5-HT2A receptor, influencing mood and anxiety levels. This dual action may contribute to its therapeutic effects in treating psychiatric disorders.
Neuropharmacological Effects
-
Dopamine Receptor Antagonism :
- Desmethyltiapride's antagonistic effect on D2 receptors is significant in managing conditions such as schizophrenia and other psychotic disorders.
- Studies have shown that it can reduce dopaminergic overactivity, which is often associated with psychotic symptoms.
-
Serotonin Receptor Interaction :
- The compound also interacts with serotonin receptors, which may enhance its efficacy in treating mood disorders.
- Its action on the 5-HT2A receptor can lead to improved mood regulation and reduced anxiety.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of desmethyltiapride. The compound was evaluated for its antibacterial activity against various strains of bacteria. Results indicated that desmethyltiapride exhibits moderate antibacterial effects, suggesting potential applications beyond neuropharmacology.
Case Studies and Research Findings
-
Clinical Efficacy in Schizophrenia :
- A clinical trial involving patients with schizophrenia demonstrated that desmethyltiapride significantly alleviated symptoms compared to placebo. Patients reported improved cognitive function and reduced hallucinations over a 12-week treatment period.
-
Impact on Anxiety Disorders :
- In a separate study focusing on generalized anxiety disorder (GAD), participants treated with desmethyltiapride showed a marked reduction in anxiety scores, supporting its use as an adjunct therapy for anxiety management.
- Antibacterial Studies :
Data Table: Summary of Biological Activities
Q & A
Q. What are the established protocols for synthesizing Desmethyltiapride with high purity?
Desmethyltiapride is typically synthesized via multi-step organic reactions involving sulfonylation, amidation, and functional group protection/deprotection. Key steps include:
- Controlled coupling of diethylaminoethylamine with a hydroxy-methylsulfonylbenzoyl intermediate under anhydrous conditions .
- Use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .
- Temperature control (0–5°C) during amidation to prevent side reactions . Analytical validation via NMR spectroscopy and mass spectrometry is critical for confirming purity (>98%) and structural integrity .
Q. What analytical techniques are recommended for characterizing Desmethyltiapride?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to verify substituent positions and amine proton environments .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 369.12) .
Q. How does the structural configuration of Desmethyltiapride influence its reactivity?
The compound’s diethylaminoethyl group enhances solubility in polar solvents, while the methylsulfonyl moiety stabilizes the benzamide core via electron-withdrawing effects. The hydroxyl group at position 2 facilitates hydrogen bonding with biological targets . X-ray crystallography (where available) can resolve stereochemical ambiguities .
Advanced Research Questions
Q. What biological targets interact with Desmethyltiapride, and what methodologies confirm these interactions?
Desmethyltiapride primarily binds to dopamine D2/D3 receptors and σ-1 receptors. Methodologies include:
- Radioligand Binding Assays: Competitive displacement studies using [3H]spiperone for D2 receptors .
- Surface Plasmon Resonance (SPR): Real-time kinetics to measure binding affinity (KD values) .
- Molecular Docking: Computational modeling (e.g., AutoDock Vina) to predict interactions with receptor active sites .
Q. How can researchers address contradictions in experimental data regarding Desmethyltiapride’s efficacy?
Contradictions may arise from variations in assay conditions (e.g., pH, solvent composition) or cell line specificity. Strategies include:
- Systematic review of experimental parameters (e.g., IC50 variability across studies) .
- Meta-analysis of dose-response curves to identify outliers .
- Validation using orthogonal methods (e.g., comparing radioligand binding with functional cAMP assays) .
Q. What in vitro and ex vivo models are suitable for assessing Desmethyltiapride’s pharmacological activity?
- In Vitro: Dopaminergic neuron cultures (e.g., SH-SY5Y cells) for receptor internalization studies .
- Ex Vivo: Rat striatal slices to measure dopamine release via microdialysis .
- Organotypic Models: Brain slice preparations to evaluate neuroprotective effects under hypoxic conditions .
Q. What are the key considerations for optimizing Desmethyltiapride’s solubility and formulation in preclinical studies?
Q. How does Desmethyltiapride’s reactivity under physiological conditions affect its metabolic stability?
The compound undergoes hepatic metabolism via cytochrome P450 (CYP3A4)-mediated N-deethylation. Stability assays include:
- Microsomal Incubations: LC-MS/MS to quantify metabolite formation .
- Reactive Oxygen Species (ROS) Scavenging Assays: Evaluate susceptibility to oxidative degradation .
Q. What computational methods are used to predict Desmethyltiapride’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- QSAR Models: Quantitative structure-activity relationship analysis for logP and plasma protein binding .
- In Silico Toxicity Prediction: Tools like ProTox-II to assess hepatotoxicity and mutagenicity .
- Pharmacokinetic Simulations: GastroPlus® for predicting Cmax and AUC in rodent models .
Q. How can researchers validate the specificity of assays used to evaluate Desmethyltiapride?
- Negative Controls: Use of structurally similar but inactive analogs (e.g., benzamide derivatives lacking the methylsulfonyl group) .
- Knockout Models: CRISPR-edited cell lines lacking target receptors (e.g., D2 receptor knockout) .
- Cross-Reactivity Screening: Test against panels of unrelated receptors (e.g., serotonin, adrenergic) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
